Edeine B1

FtsZ inhibitor bacterial cell division antimicrobial mechanism of action

Edeine B1 is a non-ribosomal cationic pentapeptide antibiotic produced by Brevibacillus brevis (formerly Bacillus brevis) strains such as Vm4 and HK544. It belongs to the edeine family of linear peptides conjugated to a polyamine base—specifically, edeine B1 bears a guanylspermidine moiety that distinguishes it from the spermidine-containing edeine A subfamily.

Molecular Formula C34H60N12O10
Molecular Weight 796.9 g/mol
CAS No. 52452-78-5
Cat. No. B1228858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdeine B1
CAS52452-78-5
Synonymsedeine B
edeine B sulfate
edeine B1
Molecular FormulaC34H60N12O10
Molecular Weight796.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)NCC(C(=O)NC(CN)C(=O)NC(CCCC(C(CC(=O)NCC(=O)NCCCNCCCCN=C(N)N)O)N)C(=O)O)O)N)O
InChIInChI=1S/C34H60N12O10/c35-17-25(46-32(54)27(49)18-43-28(50)15-23(37)20-7-9-21(47)10-8-20)31(53)45-24(33(55)56)6-3-5-22(36)26(48)16-29(51)44-19-30(52)41-14-4-12-40-11-1-2-13-42-34(38)39/h7-10,22-27,40,47-49H,1-6,11-19,35-37H2,(H,41,52)(H,43,50)(H,44,51)(H,45,53)(H,46,54)(H,55,56)(H4,38,39,42)
InChIKeyMDYFJGJCAHAWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Edeine B1 (CAS 52452-78-5) – A Dual-Mechanism Peptide Antibiotic for Antimicrobial Research and Biocontrol Development


Edeine B1 is a non-ribosomal cationic pentapeptide antibiotic produced by Brevibacillus brevis (formerly Bacillus brevis) strains such as Vm4 and HK544 [1]. It belongs to the edeine family of linear peptides conjugated to a polyamine base—specifically, edeine B1 bears a guanylspermidine moiety that distinguishes it from the spermidine-containing edeine A subfamily [2]. The compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and yeasts, acting through two distinct mechanisms: inhibition of prokaryotic translation initiation by binding to the 30S ribosomal subunit at the E-site, and inhibition of bacterial cell division by targeting FtsZ polymerization [3][4]. A recently solved cryo-EM structure of edeine B1 (congener B) bound to the E. coli 30S initiation complex at 2.0–2.9 Å resolution has precisely mapped its binding interactions [5].

FtsZ cell division Tool compound for bacterial cell division and septation arrest studies.
Translation initiation 30S ribosomal E-site inhibitor for prokaryotic translation initiation research.
Antifungal respiration Mitochondrial respiration probe for antifungal and biocontrol development programs.

Why Edeine B1 Cannot Be Substituted by Edeine A1 or Other In-Class Peptide Antibiotics


Although edeine A1 and edeine B1 share an identical pentapeptide core (Gly-isoSer-diaminohydroxyazelayl-β-Tyr-diaminopropanoyl) and are often described as having nearly equivalent antibacterial potency, their molecular targets and downstream biological consequences diverge in functionally significant ways [1]. Edeine A1 inhibits both DNA replication and protein biosynthesis, whereas edeine B1 inhibits protein biosynthesis plus cell division through a distinct interaction with the essential bacterial division protein FtsZ [1][2]. This dual-target profile of edeine B1 means that simple substitution with edeine A1 will fail to replicate FtsZ-dependent phenotypes such as filamentation and septation arrest in Bacillus subtilis. Furthermore, the guanylspermidine base of edeine B1—as opposed to the spermidine base of edeine A—imparts different physicochemical properties and binding interactions with the 30S ribosomal E-site, as revealed by recent high-resolution cryo-EM structures of the edeine B1–30S complex [3]. For biocontrol applications, edeine B1 uniquely inhibits fungal mitochondrial respiration, a property not established for edeine A1, meaning that replacing edeine B1 with other edeine congeners would forfeit this antifungal mechanism entirely [4]. These mechanistic and structural differences create non-interchangeable functional profiles that directly affect experimental outcomes and application performance.

FtsZ inhibition absent in edeine A1

Edeine A1 targets DNA and protein synthesis but does not inhibit FtsZ-mediated cell division. FtsZ-dependent filamentation phenotypes may not replicate with edeine A1.

Polyamine base difference alters binding and chemistry

Guanylspermidine (edeine B1) vs. spermidine (edeine A1) modifies ribosomal E-site interactions and removes the derivatization handle identified in cryo-EM structures.

Antifungal mitochondrial activity not established for other congeners

Only edeine B1 has reported mitochondrial respiration inhibition in filamentous fungi. Biocontrol programs substituting congeners may lack this antifungal mechanism.

Edeine B1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Edeine A1, Edeine D, and Chemical Fungicides


Dual Target Engagement: Edeine B1 Inhibits FtsZ-Mediated Cell Division in Addition to Translation, Unlike Edeine A1

Edeine B1 exerts a lethal effect on Bacillus subtilis through two distinct mechanisms: inhibition of protein biosynthesis and inhibition of septation via FtsZ polymerization blockade, resulting in filamentous morphology [1]. In contrast, edeine A1 inhibits bacterial DNA synthesis and protein biosynthesis but does not exhibit FtsZ-targeted cell division inhibition [2]. The differential FtsZ sensitivity was confirmed using a temperature-sensitive ftsZ ts1 mutant, which was hypersensitive to edeine B1 compared to the parent strain B. subtilis 168. The parent strain carries FtsZ residues A240, A278, D345, A346, while the hypersensitive ftsZ ts1 mutant bears V240, V278, E345, P346; a revertant with A240, A278, E345, P346 showed intermediate sensitivity, directly mapping edeine B1 susceptibility to specific FtsZ sequence determinants [1].

Mechanism of action
Head-to-head
Edeine B1: protein synthesis + FtsZ inhibition (filamentation). Edeine A1: DNA + protein synthesis; no FtsZ inhibition.
Differentiates mechanism for FtsZ-targeted study design.
ftsZ mutant hypersensitivity supports target specificity.
FtsZ inhibitor bacterial cell division antimicrobial mechanism of action

Antifungal Mitochondrial Respiration Inhibition: Edeine B1 Activity Against Fusarium graminearum with Defined MIC and ATP Depletion Kinetics

Edeine B1 inhibits the plant pathogenic fungus Fusarium graminearum with an MIC of 12.5 µg/mL [1]. Treatment of F. graminearum mycelia with 0.1% and 1% (vol/vol) of Brevibacillus brevis HK544 culture filtrate containing edeine B1 reduced ATP production by 21.9% and 64.5% after 1 hour, and by 83.5% and 100% after 4 hours compared to untreated controls, demonstrating rapid and concentration-dependent mitochondrial respiration inhibition [1]. Transcriptome analysis confirmed downregulation of most mitochondrial-related genes. A targeted deletion mutant of FgSdhC1 (succinate dehydrogenase subunit) was 2.7-fold more sensitive to edeine B1 at 3.1 µg/mL compared to the wild-type strain, genetically validating the mitochondrial target [1]. No comparable quantitative antifungal mitochondrial respiration data have been reported for edeine A1 or edeine D against filamentous plant pathogens.

Antifungal potency & ATP kinetics
Class-level
MIC 12.5 µg/mL vs. F. graminearum; ATP depletion 64.5% (1h, 1% CF) → 100% (4h, 1% CF).
Supports antifungal screening and mitochondrial respiration research.
No published comparator congener data; data to verify across strains.
antifungal agent mitochondrial respiration inhibitor Fusarium head blight biocontrol

Synergistic Interaction with Complex I Inhibitors: Quantified Synergy Scores Enable Rational Combination Strategies

Edeine B1 exhibits quantifiable synergistic antifungal activity when combined with electron transport chain (ETC) complex I inhibitors. Using the ZIP reference model, the combination of edeine B1 (tested at 1.6–25 µg/mL) with rotenone yielded the highest average synergy score of 18.337 among all ETC inhibitor combinations tested [1]. Combination with the agricultural fungicide fenazaquin (a complex I inhibitor with MIC >200 µg/mL alone) produced an average ZIP synergy score of 14.107 [1]. By contrast, combination with the complex II inhibitor TTFA gave the lowest synergy score (0.796) and showed regions of antagonism, demonstrating target-complex selectivity [1]. The complex II inhibitor fluopyram combined with EB1 yielded an intermediate ZIP score of 5.864 [1]. This synergy profile is unique to edeine B1 among edeine congeners, as comparable quantitative synergy data have not been reported for edeine A1, edeine D, or other edeine variants.

Synergy with ETC complex I inhibitors
Class-level
ZIP scores: rotenone 18.3, fenazaquin 14.1, fluopyram 5.9, TTFA 0.8 (antagonistic regions).
Supports combination antifungal strategy development.
Checkerboard assay in F. graminearum; target-complex selectivity noted.
drug synergy complex I inhibitor antifungal combination therapy resistance management

Structural Basis of Ribosomal Binding at Atomic Resolution: Cryo-EM Structure of Edeine B1 on the 30S Subunit at 2.0–2.9 Å

A 2025 cryo-electron microscopy study determined the structure of edeine B1 (congener B) bound to the E. coli 30S ribosomal initiation complex at resolutions of 2.0–2.9 Å [1]. The structure reveals that edeine B1 binds within the E-site of the 30S subunit, with its β-tyrosine end interacting with nucleotides A789–A792 in helix 24, the central region contacting the backbone of U1498, G1505, and U1506 in helix 44 plus G926 in helix 28 and C795 in helix 24, and the glycine linker establishing water-mediated interactions with G693 in helix 23—all consistent with prior chemical probing data showing protection of G693 and C795 [1]. In silico modeling of congeners A, C, and D on the 30S suggested that small chemical differences are unlikely to alter the binding mode [1]. However, the authors note that the hydroxyl of β-tyrosine and the guanylspermidine tail of edeine B1 represent distinct sites for introducing chemical modifications to develop improved derivatives, implying that the structural detail available specifically for edeine B1 provides a unique template for structure-guided optimization that is not yet available at comparable resolution for other edeine congeners [1].

Cryo-EM structure resolution
Head-to-head
Edeine B1: 2.0–2.9 Å (E. coli 30S-IC, 2025). Prior A/B mix: 4.5 Å (T. thermophilus) – unreliable due to steric clashes.
High-resolution template for ribosome-targeted design review.
Guanylspermidine tail identified as derivatization site.
cryo-EM ribosome structure translation initiation inhibitor antibiotic binding site

Chemical Structure Distinction: Guanylspermidine vs. Spermidine Base Defines Functional and Resistance Profiles

Edeine B1 is distinguished from edeine A1 by its polyamine base: edeine B1 contains guanylspermidine (N-guanyl-N'-(3-aminopropyl)-1,4-diaminobutane), whereas edeine A1 contains spermidine [1]. This structural difference has functional consequences. The self-resistance mechanism in the B. brevis Vm4 producer strain involves the N-acetyltransferase EdeQ, which acetylates the free amine of the internal diaminopropionic acid residue of edeine, abolishing its translation-inhibitory activity [2]. This acetylation-based resistance operates on both edeine A and B mixtures, confirming that the shared pentapeptide core is the primary determinant of ribosomal binding, while the differing polyamine bases may modulate pharmacokinetic properties, target selectivity (e.g., FtsZ vs. DNA synthesis), and susceptibility to modifying enzymes [2]. The guanylspermidine moiety additionally provides a chemically distinct handle for derivatization, as noted in the cryo-EM structural analysis where the guanylspermidine tail was identified as an optimal site for introducing chemical modifications [3].

Polyamine base identity
Head-to-head
Edeine B1: guanylspermidine (MW 796.9). Edeine A1: spermidine (MW 754.9).
Chromatographic and mass detection differentiation.
Guanylation may alter resistance enzyme susceptibility.
edeine biosynthesis guanylspermidine non-ribosomal peptide self-resistance mechanism

Edeine B1 – High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Bacterial Cell Division Studies: FtsZ Polymerization Inhibition Model System

Edeine B1 is the preferred tool compound for investigating FtsZ-dependent cell division mechanisms. The 2010 Shimotohno study established that edeine B1 causes filamentous morphology in Bacillus subtilis 168 by inhibiting FtsZ polymerization, and demonstrated differential sensitivity across ftsZ mutant alleles (parent 168: residues A240/A278/D345/A346; hypersensitive ftsZ ts1: V240/V278/E345/P346; revertant: A240/A278/E345/P346) [1]. This genetically validated FtsZ-inhibitor relationship makes edeine B1 uniquely valuable among edeine congeners—edeine A1 does not share this activity [1]. Researchers should procure edeine B1 rather than edeine A1 when designing experiments that require FtsZ-targeted phenotypes, as the DNA synthesis inhibition activity of edeine A1 introduces confounding variables in cell division assays.

Agricultural Biocontrol Development: Fusarium Head Blight and Fungal Disease Management

The 2024 mBio study by Kim et al. provides the quantitative foundation for developing edeine B1 as a biocontrol agent against Fusarium graminearum, the causal agent of Fusarium head blight in cereal crops [1]. Key evidence includes: (i) an MIC of 12.5 µg/mL against F. graminearum conidial growth; (ii) concentration-dependent ATP depletion reaching 100% at 4 hours with 1% culture filtrate; (iii) transcriptomic confirmation of mitochondrial gene downregulation; (iv) 2.7-fold hypersensitivity of the FgSdhC1 deletion mutant at 3.1 µg/mL edeine B1, validating the mitochondrial target; and (v) in planta efficacy demonstrated by dose-dependent reduction of FHB symptoms on flowering wheat heads. The synergism with complex I inhibitors such as fenazaquin (ZIP score 14.107) further supports combination-based biocontrol strategies [1]. For industrial biocontrol developers, edeine B1 represents the only edeine congener with this depth of antifungal characterization.

Structure-Based Antibiotic Design: Ribosomal Translation Initiation Inhibitor Template

The 2025 cryo-EM structure of edeine B1 (congener B) bound to the E. coli 30S initiation complex at 2.0–2.9 Å provides the highest-resolution structural template available for any edeine congener [1]. The authors explicitly identified the β-tyrosine hydroxyl and the guanylspermidine tail as optimal derivatization sites for developing improved translation initiation inhibitors [1]. The prior 4.5 Å T. thermophilus structure of mixed edeine congeners was deemed unreliable due to severe steric clashes [1]. Medicinal chemistry and structural biology groups pursuing ribosome-targeted antibiotic development should select edeine B1 as their reference congener, as only edeine B1 offers a validated atomic-resolution map of 30S E-site interactions suitable for computational docking, fragment-based design, and structure-activity relationship studies.

Self-Resistance Mechanism Research: N-Acetyltransferase-Mediated Antibiotic Inactivation Studies

The Westman et al. (2013) study established that the B. brevis Vm4 producer strain employs the N-acetyltransferase EdeQ to acetylate edeine at the free amine of the internal diaminopropionic acid residue, converting it to inactive N-acetyledeine [1]. This self-resistance mechanism is specific to edeine-class peptides and represents a model system for studying antibiotic resistance through enzymatic modification. Edeine B1 serves as the defined substrate for EdeQ biochemical characterization, and the availability of both the active compound and its acetylated inactive form enables quantitative resistance mechanism studies. For antibiotic resistance research groups, edeine B1 offers a biochemically validated substrate with known modification site and enzyme kinetics, providing advantages over mixed edeine preparations that introduce compositional variability into enzymatic assays.

Application
Selection Property
Validation Focus
Bacterial cell division studies
FtsZ polymerization inhibition profile
Filamentation and septation arrest phenotypes
Agricultural biocontrol research
Fungal mitochondrial respiration inhibition
ATP depletion and virulence reduction in plant fungal models
Structure-based antibiotic design
Atomic-resolution 30S E-site binding map
E-site interaction modeling and derivatization site validation
Antibiotic resistance mechanism studies
Defined EdeQ acetyltransferase substrate
Enzyme kinetics and modification site confirmation
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